JQEZ5

PRC2 enzymatic assay EZH2 wild-type SAM-competitive inhibition

EZH2 inhibitor programs often face trade-offs between potency, oral bioavailability, and supply chain restrictions. JQEZ5 directly resolves these by offering a well-characterized, open-source SAM-competitive inhibitor with nanomolar biochemical potency (IC50 11-80 nM) and in vivo efficacy (tumor regression at 75 mg/kg/day IP in EZH2-driven NSCLC models). Its unrestricted commercial availability from Dana-Farber ensures reproducible, IP-clear research across institutions. - Biochemical IC50: 11 nM (EZH2) with confirmed selectivity over 22 other methyltransferases. - In vivo: 75 mg/kg/day (IP) induces tumor regression in genetically engineered EZH2-driven lung adenocarcinoma models. - Supply: Open-source probe, ≥98% HPLC purity, available from multiple vendors with no single-supplier dependency.

Molecular Formula C30H38N8O2
Molecular Weight 542.7 g/mol
Cat. No. B608254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJQEZ5
SynonymsJQEZ5;  JQEZ-5;  JQEZ 5;  JQ-EZ-05;  JQ-EZ05;  JQ-EZ 05; 
Molecular FormulaC30H38N8O2
Molecular Weight542.7 g/mol
Structural Identifiers
SMILESCCCC1=C(C(=O)NC(=C1)C)CNC(=O)C2=CC(=NC3=C2C=NN3C(C)C)C4=CN=C(C=C4)N5CCN(CC5)C
InChIInChI=1S/C30H38N8O2/c1-6-7-21-14-20(4)34-30(40)24(21)17-32-29(39)23-15-26(35-28-25(23)18-33-38(28)19(2)3)22-8-9-27(31-16-22)37-12-10-36(5)11-13-37/h8-9,14-16,18-19H,6-7,10-13,17H2,1-5H3,(H,32,39)(H,34,40)
InChIKeyLQTWDAYNGMMHLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





JQEZ5: SAM-Competitive EZH2 Chemical Probe


JQEZ5 is a synthetic small-molecule inhibitor of the histone lysine methyltransferase EZH2 (enhancer of zeste homolog 2), the catalytic subunit of the polycomb repressive complex 2 (PRC2). It functions as a SAM-competitive antagonist, binding reversibly to the SAM-binding pocket of EZH2 and inhibiting the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic silencing mark [1]. JQEZ5 exhibits potent biochemical activity against both wild-type and gain-of-function mutant EZH2 (e.g., Y641N, Y641F) and demonstrates selectivity over a panel of 22 other methyltransferases . The compound was developed at the Dana-Farber Cancer Institute as an open-source chemical probe for investigating EZH2-dependent biology and therapeutic targeting [2].

Probe type Open-source EZH2 chemical probe with no IP restrictions
Mechanism SAM-competitive inhibitor of PRC2, targets both wild-type and mutant EZH2 (Y641N, Y641F)
Selectivity Reported selectivity over a panel of 22 methyltransferases
Supply Multi-vendor availability (Tocris, MedChemExpress, Cayman, Selleck)

JQEZ5 Differentiation Parameters


Despite a shared mechanism of SAM-competitive EZH2 inhibition, JQEZ5 and structurally related analogs exhibit clinically meaningful divergence across key decision-making parameters. First, the EZH2 inhibitor landscape is characterized by a pronounced trade-off between biochemical potency, oral bioavailability, and isoform selectivity [1]. Second, early-generation probes such as EPZ005687 and GSK343 failed to progress due to unfavorable pharmacokinetic (PK) profiles, including high clearance or poor oral absorption, directly impacting their translational utility [2]. Third, JQEZ5 distinguishes itself from widely used tool compounds like GSK126 through its open-source availability and unrestricted commercial licensing, a factor of direct procurement and experimental reproducibility significance [3]. Finally, differences in cellular potency and functional activity against disease-relevant mutant EZH2 isoforms preclude simple substitution in experiments requiring specific biological context validation [4].

PK/PD mismatch Structurally related SAM-competitive EZH2 inhibitors may differ in oral bioavailability and clearance; early probes such as EPZ005687 or GSK343 showed poor pharmacokinetic profiles that limited in vivo research applications.
Licensing gap Proprietary clinical-stage EZH2 inhibitors (e.g., tazemetostat) carry restricted material transfer agreements; even widely used tools like GSK126 may impose single-supplier dependencies that affect reproducibility.
Isoform shift Cellular potency and functional activity against disease-relevant EZH2 mutants may not transfer directly across inhibitors; target engagement context requires compound-specific validation.

JQEZ5 Comparative Performance Data


PRC2 Potency: Head-to-Head with GSK126 and UNC1999

In a standardized five-component PRC2 complex radiometric scintillation proximity assay (SPA) using radiolabeled S-adenosyl methionine (SAM), JQEZ5 exhibited an IC50 value of 11 nM, demonstrating potency comparable to clinically evaluated EZH2 inhibitors GSK126 (IC50 = 9 nM) and UNC1999 (IC50 = 10 nM) [1]. The negative control compound JQEZ23, a structurally related analog lacking the pyridone warhead, showed no measurable inhibition in the same assay system, confirming the specificity of the pyridone pharmacophore for SAM-competitive binding [1].

PRC2 Potency Head-to-Head
Head-to-head
JQEZ5 IC50 11 nM vs. GSK126 9 nM, UNC1999 10 nM; negative control JQEZ23 inactive
Supports direct substitution in PRC2 enzymatic assays under SAM-competitive conditions.
Five-component PRC2 complex radiometric SPA; radiolabeled SAM.
PRC2 enzymatic assay EZH2 wild-type SAM-competitive inhibition

EZH2 Binding Affinity by SPR

Surface plasmon resonance (SPR) analysis using single-cycle kinetics with a biotinylated JQEZ5 derivative (JQEZ6) immobilized on a streptavidin chip measured the binding affinity (KD) of the five-component PRC2 complex as 87 nM [1]. This KD value is consistent with the compound's biochemical IC50 range (11–80 nM) reported across assay formats and provides orthogonal binding confirmation [2].

Binding Affinity (SPR)
Reported
KD = 87 nM (biotinylated JQEZ6, Biacore)
Orthogonal binding confirmation; aligns with biochemical IC50 range.
Single-cycle kinetics; streptavidin chip.
surface plasmon resonance binding kinetics PRC2 affinity

In Vivo Tumor Regression in Lung Adenocarcinoma

In an EZH2-driven genetically engineered mouse model of lung adenocarcinoma featuring EZH2 overexpression, JQEZ5 administered at 75 mg/kg per day (intraperitoneal) induced tumor regression [1]. This model represents a distinct molecular subset of non-small cell lung carcinoma (NSCLC) characterized by high EZH2 expression and low phosphorylated AKT and ERK levels, and is genetically distinct from KRAS- or EGFR-driven models [2]. The observed regression confirms oncogenic addiction to EZH2 in established tumors within this specific genetic context.

In Vivo Model Response
Model context
Tumor regression in EZH2-driven GEMM of lung adenocarcinoma (75 mg/kg/day IP)
Model-response endpoint context; oncogenic EZH2 dependency in this genetic subset.
Distinct from KRAS/EGFR models; high EZH2, low pAKT/pERK expression.
in vivo pharmacology tumor regression lung adenocarcinoma

Methyltransferase Selectivity Profile

JQEZ5 selectively binds EZH2 over a panel of 22 other protein methyltransferases, demonstrating minimal cross-reactivity within the broader lysine and arginine methyltransferase families . This selectivity profile is inferred to be comparable to structurally related EZH2 inhibitors UNC1999 and GSK343, which have undergone more extensive off-target screening and exhibited no significant activity against other receptors or enzymes [1]. Formal comprehensive selectivity profiling (e.g., CEREP panel) remains incomplete [1].

Selectivity Profile
Data to verify
Limited activity against 22 methyltransferases; class-level inference from UNC1999/GSK343
Supports use as a selective probe, but comprehensive off-target panels remain incomplete.
Formal CEREP profiling not published; independent validation recommended for high-stakes studies.
methyltransferase selectivity off-target profiling EZH2 specificity

Cellular H3K27me3 Reduction in K562 Cells

JQEZ5 reduces global levels of trimethylated histone H3 lysine 27 (H3K27me3), the direct PRC2-catalyzed epigenetic mark, in K562 chronic myelogenous leukemia cells [1]. Additionally, in H661 non-small cell lung carcinoma cells (EZH2-overexpressing), treatment with increasing concentrations of JQEZ5 acutely reduces H3K27me3 levels without affecting H3K27 mono- or di-methylation [2]. This cellular PD response confirms target engagement and functional inhibition of PRC2 methyltransferase activity in a disease-relevant cellular context.

Cellular Target Engagement
Reported
Reduction of global H3K27me3 in K562 and H661 cells; no effect on H3K27me1/me2
Confirms cell-permeable PRC2 inhibition and target engagement in cancer cell lines.
Exact EC50 values not specified in public datasets.
cellular pharmacodynamics H3K27me3 target engagement

Open-Source Licensing and Commercial Availability

JQEZ5 was developed at the Dana-Farber Cancer Institute and is designated as an open-source chemical probe, meaning it is openly available for research use with licensing terms that facilitate academic and commercial investigation [1]. The compound is sold under license from Dana-Farber Cancer Institute and is commercially available through multiple reputable vendors including Tocris Bioscience (Bio-Techne), MedChemExpress, Cayman Chemical, and Selleck Chemicals, with typical purity specifications of ≥98% by HPLC . This open-access model contrasts with proprietary EZH2 inhibitors (e.g., tazemetostat/EPZ6438, which is FDA-approved and subject to complex clinical-stage IP restrictions) and even some widely used tool compounds (e.g., GSK126) that may carry more restrictive material transfer agreements or limited commercial availability [2].

Open-Source Access
Procurement context
Dana-Farber open-source probe; multi-vendor commercial supply (Tocris, MCE, Cayman, Selleck)
Ensures supply redundancy and minimal IP constraints for academic and industry research.
Typical purity ≥98% HPLC; license from Dana-Farber.
chemical probe accessibility intellectual property research tool

JQEZ5 High-Value Applications


PRC2 Enzymatic Assays: SAM-Competitive Inhibition

Researchers conducting biochemical assays measuring PRC2 complex methyltransferase activity should select JQEZ5 when a well-characterized, commercially available SAM-competitive inhibitor with nanomolar potency is required. The compound's IC50 values (11–80 nM across assay formats) and its direct head-to-head potency equivalence to GSK126 (9 nM) and UNC1999 (10 nM) under identical PRC2 SPA assay conditions [1] make it a suitable positive control or test compound for enzymatic studies. Its SAM-competitive mechanism, validated by IC50 shift experiments with increasing SAM concentrations [1], supports its use in studies exploring SAM-binding site pharmacology or resistance mechanisms.

In Vivo Lung Adenocarcinoma Efficacy Studies

Investigators studying EZH2 dependency in non-small cell lung carcinoma (NSCLC) should consider JQEZ5 for in vivo pharmacology experiments. The compound has demonstrated tumor regression at 75 mg/kg/day (IP) in a genetically engineered mouse model of EZH2-driven lung adenocarcinoma characterized by high EZH2 expression and low pAKT/pERK levels [2]. This model represents a distinct molecular subset of human NSCLC that is genetically and transcriptionally distinct from KRAS- and EGFR-mutant lung cancers [3], making JQEZ5 particularly relevant for studies exploring epigenetic therapy in this specific NSCLC subpopulation.

Cellular Target Engagement: H3K27me3 Reduction

JQEZ5 is appropriate for cellular pharmacodynamic experiments requiring confirmation of PRC2 inhibition and H3K27me3 reduction. The compound reduces global H3K27me3 levels in K562 CML cells and H661 NSCLC cells without affecting H3K27 mono- or di-methylation states [4]. This activity supports its use as a tool compound for validating EZH2-dependent gene silencing mechanisms, assessing chromatin state changes via ChIP-seq, or benchmarking cellular target engagement in high EZH2-expressing cancer cell lines.

Open-Source Probe for Epigenetic Research

For research programs that prioritize long-term supply chain stability, transparent compound provenance, and minimal intellectual property encumbrances, JQEZ5 offers a distinct procurement advantage. As an open-source probe developed at Dana-Farber Cancer Institute [5] and available from multiple commercial vendors (Tocris, MedChemExpress, Cayman, Selleck) with consistent purity specifications (≥98% HPLC) , JQEZ5 enables experimental reproducibility across laboratories and institutions without the licensing restrictions or single-supplier dependencies associated with proprietary clinical-stage EZH2 inhibitors.

Application
Selection Property
Validation Focus
PRC2 enzymatic inhibition studies
SAM-competitive inhibitor with wild-type and mutant EZH2 coverage
Biochemical potency assessment under SAM-competitive conditions
EZH2-driven lung cancer model research
In vivo pharmacology in genetically defined GEMM
Model-response endpoint evaluation
Cellular PRC2 target engagement assays
H3K27me3 reduction in cancer cell lines
Chromatin modification and ChIP-seq endpoint confirmation
Open-source probe procurement
Multi-vendor availability with consistent purity
Supply chain redundancy and IP clearance verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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